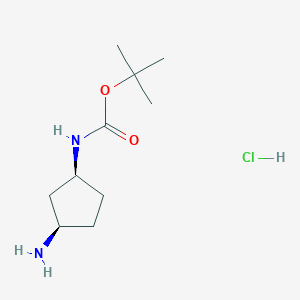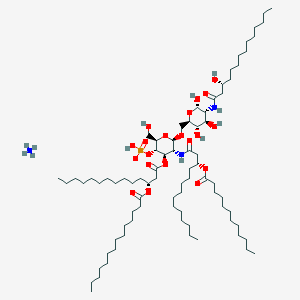
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide, commonly known as MCPA, is a synthetic amide used as a herbicide. It is used to control weeds in a variety of crops, including cereals, sugarcane, and legumes. MCPA is a broad-spectrum herbicide, meaning it can control a wide range of weeds. It is also relatively safe to use, as it has low toxicity and does not persist in the environment.
Mécanisme D'action
MCPA works by inhibiting the activity of the enzyme acetolactate synthase (ALS). This enzyme is responsible for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, MCPA prevents the plant from synthesizing the amino acids necessary for growth, leading to death.
Effets Biochimiques Et Physiologiques
At low concentrations, MCPA has been shown to cause a decrease in photosynthesis, root growth, and enzyme activity in plants. At higher concentrations, it can cause leaf necrosis, chlorosis, and stunting. In mammals, MCPA has been shown to be relatively non-toxic, with no significant effects on blood pressure, heart rate, or respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MCPA in laboratory experiments is that it is relatively safe and non-toxic. This makes it suitable for use in experiments involving mammals or other organisms. However, MCPA is not very persistent in the environment, so it must be applied frequently to maintain its effectiveness.
Orientations Futures
Future research on MCPA could focus on its potential use as an insecticide, fungicide, or plant growth regulator. Additionally, further studies could be conducted to determine the optimal application rate and frequency for various crops. Other potential areas of research include the development of new formulations of MCPA, as well as its potential use in combination with other herbicides. Finally, further studies could be conducted to determine the long-term effects of MCPA on the environment.
Applications De Recherche Scientifique
MCPA has been the subject of numerous scientific studies, primarily related to its use as a herbicide. It has been studied for its effects on weed control, its toxicity, and its environmental persistence. MCPA has also been studied for its potential as an insecticide, fungicide, and plant growth regulator.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACBKGVZGOAPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)


![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)


![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)

